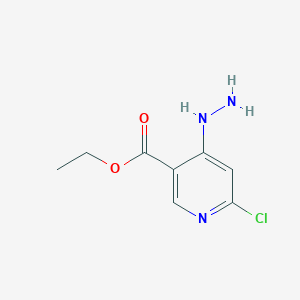

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

Description

Chemical Identity and Classification

This compound belongs to the broader classification of heterocyclic amines, specifically those containing nitrogen-bearing rings with additional functional groups. The compound's chemical identity is definitively established through its unique Chemical Abstracts Service registry number 845655-96-1, which provides unambiguous identification within chemical databases and literature. The molecular formula C₈H₁₀ClN₃O₂ reveals the presence of eight carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, reflecting the compound's moderate molecular complexity. The molecular weight of 215.64 grams per mole positions this compound within the range typical of small to medium-sized organic molecules used in pharmaceutical and chemical research applications.

The compound's classification as a pyridine derivative places it within one of the most important classes of heterocyclic compounds in organic chemistry. Pyridine derivatives are characterized by their six-membered aromatic ring containing one nitrogen atom, which imparts distinctive electronic and chemical properties compared to benzene analogs. The specific substitution pattern in this compound creates a unique chemical entity with properties distinct from other pyridine derivatives. The presence of the hydrazino functional group classifies this compound among hydrazine-containing heterocycles, which are known for their diverse biological activities and synthetic utility. The ester functionality further categorizes the compound as a carboxylic acid derivative, specifically an ethyl ester, which influences both its solubility characteristics and potential for chemical transformations.

The International Chemical Identifier key IJTSWKZASWNNMA-UHFFFAOYSA-N provides a standardized digital representation of the compound's structure, enabling precise identification across different chemical databases and computational platforms. This identification system ensures that researchers worldwide can unambiguously reference this specific chemical entity in their work. The compound's classification within multiple chemical categories reflects the multifaceted nature of modern synthetic organic molecules, where single compounds often exhibit characteristics of several functional group classes simultaneously.

Historical Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical context of pyridine chemistry, which began with the pioneering work of Thomas Anderson in the mid-19th century. Anderson's discovery of pyridine in 1849 through the examination of bone oil distillation products marked the beginning of systematic research into nitrogen-containing heterocyclic compounds. The Scottish scientist's isolation of this basic heterocyclic compound from animal matter represented a fundamental breakthrough that would eventually lead to the sophisticated pyridine derivatives we study today. Anderson's naming of pyridine, derived from the Greek word for fire due to its flammability, established the foundation for an entire class of organic compounds that would prove essential to modern chemistry.

The evolution of pyridine chemistry gained significant momentum with the work of Wilhelm Körner and James Dewar in the 1870s, who proposed the structural relationship between pyridine and benzene. Their hypothesis that pyridine represented a benzene analog with one carbon-hydrogen unit replaced by nitrogen provided the theoretical framework for understanding pyridine's chemical behavior. This structural insight proved crucial for subsequent synthetic efforts and helped establish the principles that guide modern pyridine derivative synthesis. The confirmation of this structure through reduction experiments that converted pyridine to piperidine validated the proposed aromatic character and laid the groundwork for systematic functionalization studies.

The synthetic methodology that enables the preparation of complex pyridine derivatives like this compound traces its origins to the pioneering synthetic work of Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis, which involves the multi-component reaction of aldehydes, beta-keto esters, and nitrogen donors, established fundamental principles for pyridine construction that remain relevant today. This methodology demonstrated that pyridine rings could be assembled from simpler precursors rather than merely modified from existing pyridine structures. The Hantzsch approach's emphasis on multi-component reactions and the use of readily available starting materials established precedents that continue to influence modern synthetic strategies for functionalized pyridines.

The industrial significance of pyridine chemistry was further enhanced by Aleksei Chichibabin's 1924 development of an efficient pyridine synthesis method using inexpensive reagents. Chichibabin's approach, based on the condensation of aldehydes and ammonia derivatives, provided the foundation for large-scale pyridine production that supports contemporary research and applications. This industrial capability enabled the widespread availability of pyridine starting materials necessary for the synthesis of complex derivatives. The combination of Hantzsch's multi-component methodology and Chichibabin's industrial synthesis created the technological foundation that makes compounds like this compound accessible to modern researchers.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated level of structural complexity achievable in modern heterocyclic chemistry through strategic functional group incorporation. The compound's significance lies in its demonstration of how multiple reactive centers can be simultaneously incorporated into a single heterocyclic framework without compromising the aromatic stability of the parent pyridine ring. This multi-functionalization approach represents a fundamental principle in contemporary heterocyclic synthesis, where chemists seek to maximize structural diversity while maintaining synthetic accessibility. The successful incorporation of chloro, hydrazino, and ester functionalities into the pyridine scaffold illustrates the tolerance of the pyridine system toward diverse substituents and the potential for creating libraries of related compounds through systematic substitution patterns.

The compound's role in heterocyclic chemistry extends beyond its individual structural features to encompass its utility as a synthetic intermediate and research tool. Heterocyclic amines, as a class, represent one of the most important categories of organic compounds due to their presence in numerous natural products, pharmaceuticals, and materials. The specific combination of functional groups in this compound provides multiple sites for chemical modification, making it a valuable building block for the construction of more complex molecular architectures. The hydrazino group, in particular, offers nucleophilic reactivity that can be exploited for further synthetic transformations, while the ester functionality provides an electrophilic center for nucleophilic attack or hydrolysis reactions.

The significance of this compound in heterocyclic chemistry is further enhanced by its relationship to other important pyridine derivatives that have found widespread applications in pharmaceutical research. The structural similarity to various bioactive pyridine-containing molecules suggests potential for biological activity and medicinal chemistry applications. The presence of multiple nitrogen atoms within the molecule, including both the pyridine nitrogen and the hydrazino nitrogen atoms, creates opportunities for hydrogen bonding and metal coordination that are characteristic of biologically active compounds. This multiplicity of interaction sites positions the compound as a potentially valuable lead structure for drug discovery efforts.

The compound also serves as an excellent model system for studying the electronic effects of multiple substituents on pyridine ring reactivity. The electron-withdrawing chlorine atom and the electron-donating hydrazino group create a complex electronic environment that influences the reactivity of both the aromatic ring and the individual functional groups. This electronic interplay provides valuable insights into the fundamental principles governing reactivity in substituted aromatic systems and contributes to the broader understanding of structure-activity relationships in heterocyclic chemistry.

Relation to Other Functionalized Pyridine Derivatives

This compound exists within a broader family of functionalized pyridine derivatives that collectively demonstrate the versatility of the pyridine scaffold for chemical modification. The compound's structural relationship to other chlorinated pyridine derivatives, such as ethyl 6-chloro-4-(ethylamino)nicotinate, illustrates the systematic approach possible in pyridine functionalization. These related compounds share the common feature of chlorine substitution at the 6-position combined with various amino-containing groups at the 4-position, suggesting a general synthetic strategy for this class of molecules. The electronic effects of the 6-chloro substituent appear to be compatible with diverse amino functionalities, enabling the preparation of compound libraries with varying nucleophilic centers while maintaining the overall structural framework.

The ester functionality present in this compound connects it to a large family of pyridine carboxylate derivatives that have found applications across multiple areas of chemistry. Compounds such as ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate demonstrate how carboxylate esters can be incorporated into various nitrogen-containing heterocycles. The systematic variation of ester groups provides a means for modulating solubility, reactivity, and biological activity while maintaining the core heterocyclic structure. This approach has proven particularly valuable in pharmaceutical chemistry, where ester functionalities often serve as prodrug modifications that can be metabolically cleaved to release active compounds.

The relationship of this compound to bis-substituted pyridine derivatives, such as ethyl 4,6-bis(chloromethyl)pyridine-3-carboxylate, illustrates the potential for even more complex substitution patterns. These multiply substituted compounds demonstrate that the pyridine ring can accommodate numerous functional groups simultaneously, opening possibilities for highly functionalized molecules with multiple reactive sites. The successful preparation of such compounds validates the robustness of pyridine chemistry and suggests that even more complex derivatives could be accessible through appropriate synthetic strategies.

The hydrazino functionality in this compound also relates the compound to the broader class of hydrazine-containing heterocycles, which have demonstrated significant utility in medicinal chemistry and materials science. The hydrazino group's ability to participate in condensation reactions, particularly with carbonyl compounds, makes it a valuable synthetic handle for the preparation of more complex structures. This reactivity pattern connects the compound to the extensive chemistry of hydrazones and related nitrogen-nitrogen bonded systems, expanding its potential utility beyond simple pyridine chemistry into the realm of multi-heterocyclic systems.

Properties

IUPAC Name |

ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTSWKZASWNNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-hydrazino-3-chloropyridine

- Starting Material: 2,3-dichloropyridine.

- Reagents: Hydrazine hydrate, organic solvent (e.g., isopropanol).

- Conditions: Reflux for 6–12 hours.

- Outcome: 2-hydrazino-3-chloropyridine is obtained by nucleophilic substitution of one chloro group by hydrazine.

- Yield and Purity: Yield > 95%, purity > 95%.

Reaction with Diethyl Maleate to Form Pyrazolidinone Intermediate

- Reagents: 2-hydrazino-3-chloropyridine, diethyl maleate, glacial acetic acid, organic solvent (e.g., isopropanol).

- Procedure:

- Dissolve 2-hydrazino-3-chloropyridine in organic solvent with a base.

- Heat and reflux for 5 minutes.

- Add 1.1 equivalents of diethyl maleate dropwise.

- Continue reflux until starting hydrazino compound disappears (monitored by TLC).

- Add 1.9 equivalents of glacial acetic acid and reflux for 30 minutes.

- Cool to room temperature, precipitate solid.

- Dilute with water, filter, and wash.

- Product: 1-(3-chloro-2-pyridyl)-3-pyrazolidinone-5-carboxylic acid ethyl ester.

- Yield and Purity: Yield ~61%, purity ~98%.

Conversion to Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate

- This step involves further functional group transformations, including hydrazinyl substitution at the 4-position of the pyridine ring.

- Reflux and purification techniques such as recrystallization or chromatography are applied to isolate the final compound with high purity.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 2,3-Dichloropyridine to 2-hydrazino-3-chloropyridine | Hydrazine hydrate, isopropanol, reflux | 80–100 °C (Reflux) | 6–12 hours | >95 | >95 | Nucleophilic substitution |

| 2-hydrazino-3-chloropyridine + Diethyl maleate | Base, diethyl maleate, glacial acetic acid, reflux | ~80 °C (Reflux) | 30–60 minutes | ~61 | ~98 | Formation of pyrazolidinone intermediate |

| Final hydrazinyl substitution and purification | Reflux, recrystallization/chromatography | 60–100 °C | Variable | Not specified | High | Purification to achieve target compound purity |

Analytical and Research Findings

- The purity of intermediates and final products is typically confirmed by chromatographic methods (TLC, HPLC) and spectroscopic techniques such as NMR and mass spectrometry.

- The hydrazine moiety in the target compound is reactive and can undergo nucleophilic substitution and condensation reactions, which are exploited in further functionalization or biological activity studies.

- The described synthetic routes have been validated in industrial settings, demonstrating reproducibility and scalability.

Summary Table of Key Intermediates and Final Compound

Additional Notes

- The synthesis involves careful control of reaction times and temperatures to avoid side reactions and degradation of sensitive hydrazine groups.

- The use of glacial acetic acid as a refluxing agent is critical in the cyclization step to form the pyrazolidinone intermediate.

- Purification techniques such as recrystallization from aqueous ethanol and chromatography are essential to achieve the high purity required for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate can be synthesized through several methods involving the reaction of hydrazine derivatives with pyridine carboxylic acids. The synthesis typically involves the following steps:

- Formation of the Hydrazone : The compound can be synthesized by the condensation of ethyl 3-oxo-4-pyridinecarboxylate with hydrazine hydrate.

- Chlorination : The introduction of chlorine at the 6-position is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

The resulting compound exhibits a unique structure that contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.

Anticancer Potential

Recent investigations into the anticancer properties of this compound have shown promising results. This compound has been tested against several cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. The compound's interaction with specific molecular targets involved in cancer progression is a key area of ongoing research.

Agricultural Applications

This compound has also been explored for its potential use as an agrochemical. Its insecticidal properties have been documented in studies aimed at developing environmentally friendly pest control agents. The compound shows effectiveness against various agricultural pests, contributing to integrated pest management strategies.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Mechanism of Action

The mechanism by which Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The compound is compared below with analogs sharing pyridine/pyridazine cores and functional group variations (Table 1).

Table 1: Structural and Functional Comparison of Ethyl 6-Chloro-4-Hydrazinylpyridine-3-Carboxylate and Analogs

Biological Activity

Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships, and biological activities associated with this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a chloro group and a hydrazinyl moiety. Its chemical formula is . The synthesis of this compound typically involves multi-step organic reactions, which can include the formation of hydrazones and subsequent cyclization processes to yield various derivatives with enhanced biological properties .

Antimicrobial Activity

Pyridine derivatives, including this compound, have shown significant antimicrobial activities against a range of pathogens. Studies indicate that similar compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. For example, related hydrazone derivatives have demonstrated MIC values as low as 64 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of hydrazine derivatives has been extensively studied. This compound may influence cancer cell proliferation through mechanisms involving kinase inhibition. For instance, some hydrazone compounds have shown IC50 values ranging from 4 to 17 µM against various cancer cell lines, indicating promising potential for further development .

Anti-inflammatory Effects

Hydrazone derivatives have also been reported to possess anti-inflammatory properties. The presence of functional groups such as hydrazinyl and carboxylate may facilitate interactions with biological targets involved in inflammatory pathways. This suggests that this compound could be explored for its anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Functional Group | Effect on Activity |

|---|---|

| Chloro substituent | Enhances lipophilicity and biological interaction |

| Hydrazinyl group | Potential for hydrogen bonding with targets |

| Carboxylate group | May enhance solubility and bioavailability |

These modifications can significantly impact the compound's pharmacokinetics and pharmacodynamics, leading to improved efficacy against specific biological targets.

Case Studies

- Anticancer Activity : A study evaluated various hydrazone derivatives, revealing that those with similar structures to this compound exhibited significant cytotoxicity against multiple cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range .

- Antimicrobial Screening : In another investigation, pyridine-based compounds were tested against a panel of bacterial strains, demonstrating potent antimicrobial activity correlating with the presence of specific substituents on the pyridine ring .

Q & A

Q. How to analyze and resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For X-ray vs. NMR discrepancies (e.g., dynamic disorder in crystals), variable-temperature NMR or DFT-optimized structures clarify conformational flexibility. Use Mercury software to overlay experimental and computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.